![molecular formula C14H15BrN2O3 B2833457 Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate CAS No. 1825551-54-9](/img/structure/B2833457.png)
Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be best analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data or a known reference, a detailed analysis isn’t possible .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, the bromine atom could be involved in substitution reactions, and the nitrile group could undergo addition reactions .Scientific Research Applications
Synthesis and Biological Activity
Antihypertensive α-Blocking Agents : A study by Abdel-Wahab et al. (2008) explores the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, revealing their potential as antihypertensive α-blocking agents with low toxicity. Although the specific compound is not mentioned, the methodologies and the types of biological activities investigated provide insight into how similar compounds could be explored for therapeutic applications (Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).
Antimicrobial Agents : Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines showcases potential antimicrobial applications. This study highlights the importance of structural modifications for enhancing biological activity, which could be relevant for designing derivatives of the compound (Doraswamy & Ramana, 2013).
Chemical Synthesis and Characterization
Covalent Adduct Formation : Hoffmann et al. (1985) investigated the structure of the covalent adduct formed between acetaminophen and bovine serum albumin, utilizing analytical methods that could be applied to study the reactions and binding properties of similar complex organic compounds (Hoffmann, A. Streeter, D. Axworthy, & T. Baillie, 1985).
Antiprotozoal Agents : A study on novel dicationic imidazo[1,2-a]pyridines by Ismail et al. (2004) presents the synthesis and evaluation of compounds for their antiprotozoal activity, demonstrating the chemical complexity and potential biological applications of synthesized compounds (Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004).
Mechanism of Action
Safety and Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area or under a fume hood .
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry if it exhibits biological activity .
properties
IUPAC Name |
methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-10-3-4-11(7-12(10)15)8-13(18)17(6-5-16)9-14(19)20-2/h3-4,7H,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJPRLOHKYNXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N(CC#N)CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(3-bromo-4-methylphenyl)-N-(cyanomethyl)acetamido]acetate |
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